10,000-Fold Site-B Selectivity for Type II PKA Over Site A of Type II
Rp-8-PIP-cAMPS exhibits a unique selectivity window within the type II PKA regulatory subunit. In competition binding assays using [3H]cAMP, the (Rp)-isomer of 8-piperidino-cAMPS showed an affinity for site B of type II PKA (BII) that was approximately 10,000-fold higher than its affinity for site A of the same isozyme (AII) [1]. For comparison, the parent 8-piperidino-cAMP (a PKA activator) and the (Sp)-isomer do not achieve this level of BII exclusivity; the (Rp)-isomer is almost completely excluded from AII, with affinities about 1,000-fold lower than 8-piperidino-cAMP itself [1].
| Evidence Dimension | Fold-selectivity for site B of PKA type II over site A of PKA type II |
|---|---|
| Target Compound Data | ~10,000-fold higher affinity for BII vs. AII; affinity for AII is ~1,000-fold lower than 8-piperidino-cAMP |
| Comparator Or Baseline | 8-Piperidino-cAMP: binds both sites with higher overall affinity; (Sp)-isomer: ~70,000-fold BII/AII selectivity but acts as agonist, not antagonist |
| Quantified Difference | Rp-8-PIP-cAMPS achieves 10,000-fold BII/AII discrimination while maintaining antagonist function, providing a unique combination of site exclusion and inhibitory activity |
| Conditions | Inhibition of [3H]cAMP binding to purified regulatory subunits from rabbit skeletal muscle (type I) and bovine myocardium (type II); Øgreid et al., Eur. J. Biochem., 1994 |
Why This Matters
This extreme site selectivity permits experimental isolation of cAMP-driven PKA signaling originating exclusively from the BII domain, which is not possible with pan-PKA antagonists like Rp-cAMPS (Ki for PKA I: 6.05 µM; PKA II: 9.75 µM) or the type I-preferring Rp-8-Br-cAMPS.
- [1] Øgreid, D., Dostmann, W., Genieser, H.-G., Niemann, P., Døskeland, S. O., & Jastorff, B. (1994). (Rp)- and (Sp)-8-piperidino-adenosine 3′,5′-(cyclic)thiophosphates discriminate completely between site A and B of the regulatory subunits of cAMP-dependent protein kinase type I and II. European Journal of Biochemistry, 221(3), 1089–1094. View Source
